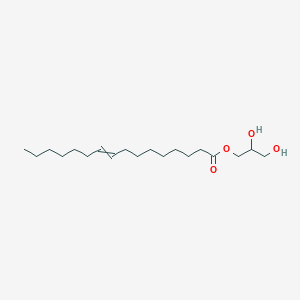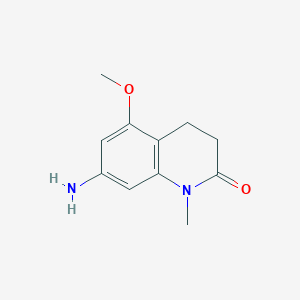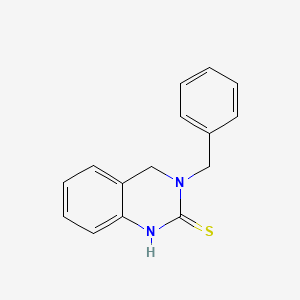![molecular formula C38H20Br2 B13870331 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,22-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene is a complex organic compound characterized by its unique heptacyclic structure and multiple bromine and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene typically involves multi-step organic reactions. These steps may include:
Formation of the core heptacyclic structure: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of bromine atoms: Bromination reactions using reagents like bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of phenyl groups: This can be done through Friedel-Crafts alkylation or acylation reactions using phenyl precursors.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Friedel-Crafts Reactions: Aluminum chloride (AlCl3) as a catalyst for alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl ketones, while reduction may produce brominated phenyl alcohols.
科学研究应用
8,22-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene involves its interaction with molecular targets and pathways. These interactions can be studied using techniques such as:
Molecular docking: To predict binding sites and affinities.
Spectroscopy: To analyze structural changes upon interaction with targets.
相似化合物的比较
Similar Compounds
- 2,5-Dibromo-3,4-dihexylthiophene
- 5,5′-Dibromo-3,3′-didodecyl-2,2′-bithiophene
- 3-Hydroxy-9,9,16,16-tetramethyl-8-oxa-14,23,25-triazaheptacyclo[17.5.2.0 1,17.0 3,15.0 4,13.0 7,12.0 19,23]hexacosa-4,6,10,12,14-pentaen-24,26-dion-14-oxid
Uniqueness
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene stands out due to its heptacyclic structure and the presence of multiple bromine and phenyl groups, which confer unique chemical and physical properties.
属性
分子式 |
C38H20Br2 |
|---|---|
分子量 |
636.4 g/mol |
IUPAC 名称 |
8,22-dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene |
InChI |
InChI=1S/C38H20Br2/c39-29-19-17-27-33-23(29)13-7-15-25(33)35-31(21-9-3-1-4-10-21)36-26-16-8-14-24-30(40)20-18-28(34(24)26)38(36)32(37(27)35)22-11-5-2-6-12-22/h1-20H |
InChI 键 |
NBSMFMCDLYPRAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=C2C7=C8C6=CC=CC8=C(C=C7)Br)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B13870258.png)

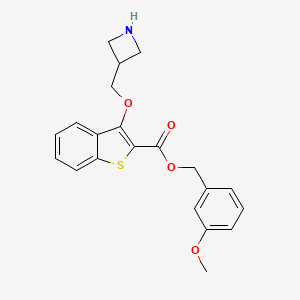
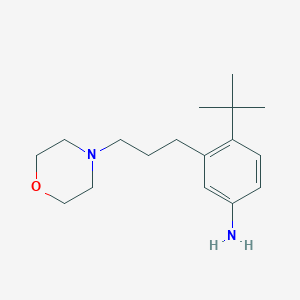
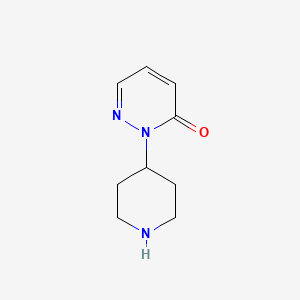
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)

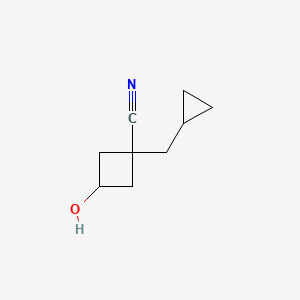
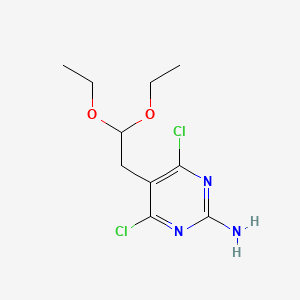
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)

